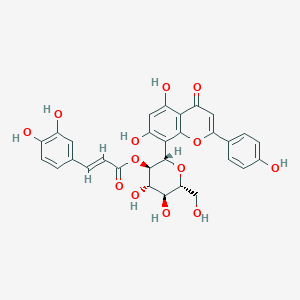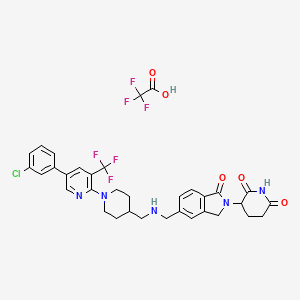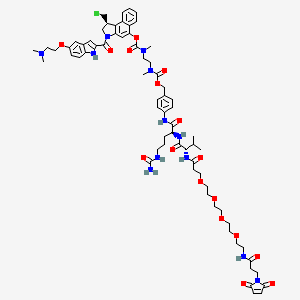
MA-PEG4-VC-PAB-DMEA-duocarmycin DM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It combines the DNA minor-groove alkylator Duocarmycin DM with the linker MA-PEG4-VC-PAB-DMEA. This compound is primarily used in targeted cancer therapy due to its potent cytotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MA-PEG4-VC-PAB-DMEA-duocarmycin DM involves multiple steps:
Synthesis of Duocarmycin DM: This step involves the preparation of the DNA minor-groove alkylator.
Preparation of the Linker MA-PEG4-VC-PAB-DMEA: This involves the synthesis of the linker molecule that will connect Duocarmycin DM to the antibody.
Conjugation: The final step involves linking Duocarmycin DM to the linker MA-PEG4-VC-PAB-DMEA under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
MA-PEG4-VC-PAB-DMEA-duocarmycin DM undergoes various chemical reactions, including:
Alkylation: The DNA minor-groove alkylator Duocarmycin DM alkylates DNA, leading to cytotoxic effects.
Hydrolysis: The linker MA-PEG4-VC-PAB-DMEA can undergo hydrolysis under specific conditions
Common Reagents and Conditions
Alkylation: Requires the presence of DNA and occurs under physiological conditions.
Hydrolysis: Typically occurs in aqueous environments and can be catalyzed by acids or bases
Major Products
Alkylation: Leads to the formation of DNA adducts, which are cytotoxic.
Hydrolysis: Results in the breakdown of the linker molecule
Wissenschaftliche Forschungsanwendungen
MA-PEG4-VC-PAB-DMEA-duocarmycin DM has several scientific research applications:
Chemistry: Used in the study of DNA alkylation and its effects.
Biology: Employed in research on cell death mechanisms and DNA damage responses.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.
Industry: Used in the production of ADCs for cancer treatment
Wirkmechanismus
MA-PEG4-VC-PAB-DMEA-duocarmycin DM exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Release: The linker MA-PEG4-VC-PAB-DMEA is cleaved, releasing Duocarmycin DM.
DNA Alkylation: Duocarmycin DM alkylates the DNA, leading to cell death
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MA-PEG4-VC-PAB-DMEA-duocarmycin SA: Another ADC linker that incorporates Duocarmycin SA.
Auristatin: Used in ADCs for its potent cytotoxic effects.
Maytansinoids: Another class of cytotoxic agents used in ADCs
Uniqueness
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is unique due to its specific combination of Duocarmycin DM and the MA-PEG4-VC-PAB-DMEA linker, which provides targeted delivery and potent cytotoxic effects .
Eigenschaften
Molekularformel |
C68H89ClN12O17 |
|---|---|
Molekulargewicht |
1382.0 g/mol |
IUPAC-Name |
[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C68H89ClN12O17/c1-44(2)62(76-58(83)22-29-92-32-34-94-36-37-95-35-33-93-30-24-71-57(82)21-25-80-59(84)19-20-60(80)85)64(87)75-53(12-9-23-72-66(70)89)63(86)73-48-15-13-45(14-16-48)43-97-67(90)78(5)26-27-79(6)68(91)98-56-40-55-61(51-11-8-7-10-50(51)56)47(41-69)42-81(55)65(88)54-39-46-38-49(17-18-52(46)74-54)96-31-28-77(3)4/h7-8,10-11,13-20,38-40,44,47,53,62,74H,9,12,21-37,41-43H2,1-6H3,(H,71,82)(H,73,86)(H,75,87)(H,76,83)(H3,70,72,89)/t47-,53+,62+/m1/s1 |
InChI-Schlüssel |
ZIOJHGVQGRMKCA-WWEQPALJSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



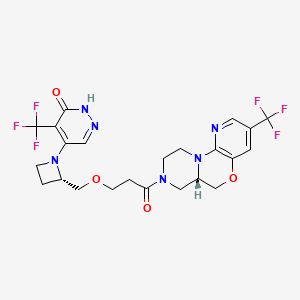
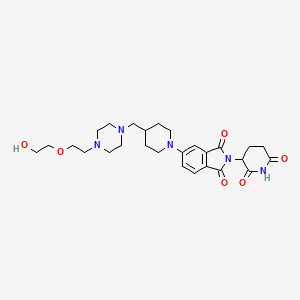
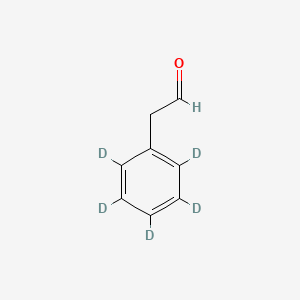
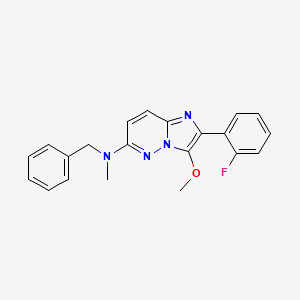
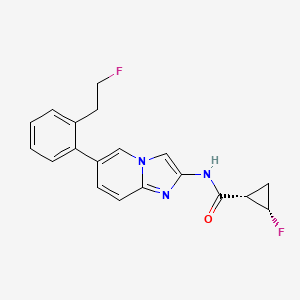

![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
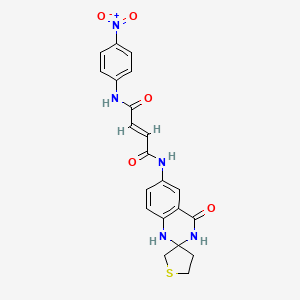

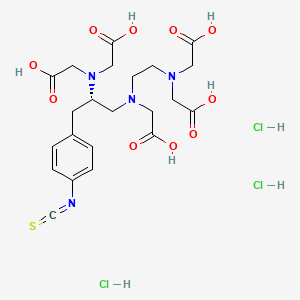
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
